REACTION_SMILES
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[CH2:1]([CH2:2][CH2:3][CH3:4])[O:5][C:6]([CH2:7][CH2:8][c:9]1[cH:10][c:11]([F:17])[c:12]([CH3:16])[c:13]([F:15])[cH:14]1)=[O:18].[CH3:21][OH:22].[Na+:20].[OH-:19].[OH2:23]>>[O:5]=[C:6]([CH2:7][CH2:8][c:9]1[cH:10][c:11]([F:17])[c:12]([CH3:16])[c:13]([F:15])[cH:14]1)[OH:18]
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Name
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CCCCOC(=O)CCc1cc(F)c(C)c(F)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCOC(=O)CCc1cc(F)c(C)c(F)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
|
product
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Smiles
|
Cc1c(F)cc(CCC(=O)O)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |